2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with cyclopropyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the hydrolysis of cyclopropyl cyanide, followed by subsequent reactions to introduce the propyl and pyrimidine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can generate a variety of derivatives with different functional groups.
Scientific Research Applications
2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of a propyl group.
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid: This compound features an ethyl group in place of the propyl group.
Uniqueness
2-Cyclopropyl-6-propylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and propyl groups may confer distinct properties compared to its analogs, making it valuable for specific applications.
Properties
IUPAC Name |
2-cyclopropyl-6-propylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-8-6-9(11(14)15)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDRJBWFFWACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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